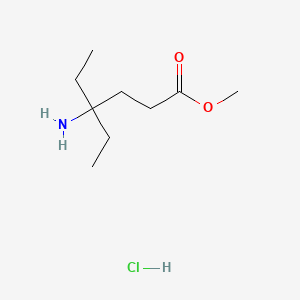
Methyl4-amino-4-ethylhexanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-4-ethylhexanoate hydrochloride is a chemical compound with a molecular formula of C9H20ClNO2. It is a hydrochloride salt form of methyl 4-amino-4-ethylhexanoate, which is an ester derivative of 4-amino-4-ethylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-4-ethylhexanoate hydrochloride typically involves the esterification of 4-amino-4-ethylhexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of methyl 4-amino-4-ethylhexanoate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-4-ethylhexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Methyl 4-amino-4-ethylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of methyl 4-amino-4-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-ethylhexanoic acid, which can interact with various pathways in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-4-methylhexanoate hydrochloride
- Methyl 4-amino-4-propylhexanoate hydrochloride
- Methyl 4-amino-4-butylhexanoate hydrochloride
Uniqueness
Methyl 4-amino-4-ethylhexanoate hydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
methyl 4-amino-4-ethylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-9(10,5-2)7-6-8(11)12-3;/h4-7,10H2,1-3H3;1H |
Clé InChI |
QOIJUWHSIWOIGF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCC(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















